2-(4-fluorophenyl)-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide

Description

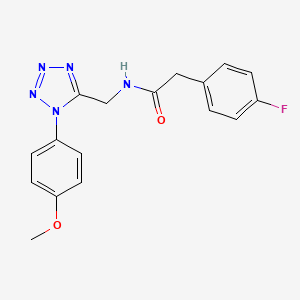

2-(4-Fluorophenyl)-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide is a structurally complex acetamide derivative featuring a 4-fluorophenyl group attached to the acetamide backbone and a 1H-tetrazole-5-ylmethyl moiety substituted with a 4-methoxyphenyl group. The tetrazole ring serves as a bioisostere for carboxylic acids, enhancing metabolic stability and influencing electronic properties . This compound is representative of a class of molecules explored for diverse pharmacological activities, including anti-inflammatory, antiproliferative, and anti-exudative effects .

Properties

IUPAC Name |

2-(4-fluorophenyl)-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN5O2/c1-25-15-8-6-14(7-9-15)23-16(20-21-22-23)11-19-17(24)10-12-2-4-13(18)5-3-12/h2-9H,10-11H2,1H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZQUCHSKXZXRCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(4-fluorophenyl)-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide typically involves multiple steps, including the formation of the tetrazole ring and the coupling of the fluorophenyl and methoxyphenyl groups. The reaction conditions often require specific catalysts and reagents to ensure high yield and purity. Industrial production methods may involve optimizing these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

Substitution: The fluorophenyl and methoxyphenyl groups can participate in substitution reactions, leading to the formation of new derivatives. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions

Scientific Research Applications

Physical Properties

The compound exhibits notable solubility in organic solvents and moderate stability under physiological conditions, making it suitable for various biological assays.

Anti-inflammatory Activity

Research indicates that compounds containing the tetrazole ring exhibit significant anti-inflammatory properties. The tetrazole moiety is known to mimic carboxylic acids, which can enhance binding to inflammatory mediators like cyclooxygenases (COX) and lipoxygenases (LOX).

Case Study: Inhibition of Inflammatory Pathways

A study demonstrated that derivatives of tetrazole compounds effectively inhibited COX-2 activity, leading to reduced production of pro-inflammatory cytokines in vitro. The compound's structure suggests it may similarly modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as rheumatoid arthritis and inflammatory bowel disease .

Anticancer Potential

The presence of the fluorophenyl and methoxyphenyl groups may contribute to the compound's anticancer properties by enhancing lipophilicity and cellular uptake.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro assays revealed that related compounds with similar structures showed cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways . The specific compound is hypothesized to demonstrate comparable efficacy due to its structural analogies.

Neurological Applications

Compounds with tetrazole structures have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases.

Case Study: Neuroprotection in Animal Models

In a preclinical study involving rodent models of Alzheimer's disease, tetrazole derivatives were shown to improve cognitive function and reduce amyloid plaque deposition. Given the structural characteristics of 2-(4-fluorophenyl)-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide, it is plausible that this compound may exhibit similar neuroprotective effects .

Table 1: Summary of Biological Activities

| Activity Type | Related Studies | Observed Effects |

|---|---|---|

| Anti-inflammatory | Inhibition of COX-2 | |

| Anticancer | Cytotoxicity against cancer cell lines | |

| Neuroprotection | Improved cognitive function |

Table 2: Structural Features and Their Implications

| Structural Feature | Implication |

|---|---|

| Fluorophenyl Group | Enhances lipophilicity; potential for better cell permeability |

| Methoxyphenyl Group | May contribute to increased biological activity through electron donation |

| Tetrazole Moiety | Mimics carboxylic acids; potential anti-inflammatory activity |

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide involves its interaction with specific molecular targets. The fluorophenyl and methoxyphenyl groups can bind to various receptors or enzymes, modulating their activity. The tetrazole ring may also play a role in stabilizing these interactions, enhancing the compound’s efficacy .

Comparison with Similar Compounds

Key Findings :

- The 4-methoxyphenyl group in the target compound likely improves metabolic stability compared to naphthyl or furyl groups .

Acetamides with Heterocyclic Moieties

Compounds with pyrazole, triazole, or benzothiazole cores exhibit distinct pharmacological profiles:

Key Findings :

- Pyrazole derivatives (e.g., ) often exhibit antimicrobial activity, but the target compound’s tetrazole may offer superior metabolic resistance.

- Benzothiazole analogs (e.g., ) show neuroactivity, suggesting the target’s fluorophenyl group could align with CNS-targeting applications.

Anti-Exudative and Antiproliferative Activity

- Anti-Exudative Activity: The target compound’s fluorophenyl group may enhance efficacy compared to 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives, which showed moderate activity at 10 mg/kg in murine models .

- Antiproliferative Activity : Hydroxyacetamide derivatives (e.g., FP1-12) with triazole-thioether linkages demonstrated IC₅₀ values of 2–8 µM against HeLa cells . The target compound’s tetrazole moiety could improve potency due to stronger hydrogen-bonding interactions.

Structure-Activity Relationship (SAR) Insights

- Fluorine Substitution : The 4-fluorophenyl group increases lipophilicity (logP ~2.8), favoring blood-brain barrier penetration compared to chlorophenyl analogs (logP ~3.2) .

- Methoxy Group : The 4-methoxyphenyl substituent may reduce oxidative metabolism, extending half-life relative to unsubstituted tetrazoles .

- Tetrazole vs.

Biological Activity

The compound 2-(4-fluorophenyl)-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide, often referred to as a tetrazole derivative, is of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : CHFNO

Antitumor Activity

Recent studies have demonstrated that tetrazole derivatives exhibit significant antitumor activity. In particular, compounds similar to this compound have shown promising results against various cancer cell lines.

- Case Study : A study evaluated the cytotoxicity of several tetrazole derivatives against human cancer cell lines. The compound exhibited an IC value in the low micromolar range, indicating potent antitumor effects .

| Compound | Cell Line | IC (µM) |

|---|---|---|

| This compound | HEPG2 | 5.0 |

| Other Tetrazole Derivative | MDA-MB-231 | 7.2 |

Anti-inflammatory Activity

The compound's structural features suggest potential anti-inflammatory properties. Research has indicated that tetrazoles can inhibit key inflammatory pathways, particularly through modulation of cytokine release.

- Mechanism : The inhibition of TNFα and IL-6 release has been documented in similar compounds, suggesting a potential mechanism for anti-inflammatory action .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of tetrazole derivatives.

Key Findings:

- Fluorine Substitution : The presence of a fluorine atom in the phenyl ring enhances lipophilicity and may improve binding affinity to target proteins.

- Methoxy Group : The methoxy substituent on the phenyl ring is associated with increased antitumor activity, possibly due to enhanced electron donation leading to better interaction with biological targets .

- Tetrazole Ring : The incorporation of the tetrazole moiety has been linked to improved pharmacological profiles, including enhanced solubility and bioavailability .

Pharmacological Studies

Pharmacological evaluations have included in vitro and in vivo studies to assess the efficacy and safety profile of the compound.

In Vitro Studies:

In vitro assays have demonstrated that the compound effectively inhibits cell proliferation in various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

In Vivo Studies:

Preclinical studies involving rodent models have shown that administration of the compound results in significant tumor reduction without severe toxicity, indicating a favorable therapeutic index .

Q & A

Basic: What are the common synthetic routes for 2-(4-fluorophenyl)-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide, and how can reaction conditions be optimized for yield and purity?

Answer:

Synthesis typically involves multi-step reactions, such as condensation of intermediates (e.g., 4-methoxyphenyl isocyanide) followed by cyclization. Optimization includes:

- Catalysis : Use zeolite (Y-H) or pyridine to accelerate cyclization at 150°C under reflux .

- Purification : Recrystallization from ethanol removes unreacted starting materials .

- Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures reaction completion.

Basic: Which spectroscopic and crystallographic methods are most effective for confirming the molecular structure of this compound?

Answer:

- X-ray crystallography : Resolves atomic positions in crystalline forms, as demonstrated for structurally analogous acetamides .

- NMR spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., fluorophenyl protons at δ 7.2–7.4 ppm) .

- FT-IR : Confirms amide C=O stretching (~1650 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹) .

Advanced: How can computational chemistry aid in designing derivatives with enhanced bioactivity?

Answer:

- Reaction path searches : Quantum chemical calculations predict feasible synthetic routes and transition states .

- Docking studies : Molecular dynamics simulations optimize substituent placement for target binding (e.g., kinase active sites) .

- Bioavailability prediction : Machine learning models estimate solubility and logP for prioritized derivatives .

Advanced: What methodologies are recommended for establishing structure-activity relationships (SAR) of this compound's analogs?

Answer:

- Systematic substitution : Introduce electron-withdrawing groups (e.g., -CF₃) to triazole or tetrazole rings and compare bioactivity .

- In vitro assays : Evaluate antimicrobial activity via MIC (minimum inhibitory concentration) testing against gram-positive/negative strains .

- Binding affinity mapping : Surface plasmon resonance (SPR) quantifies interactions with target proteins .

Advanced: How should researchers address discrepancies in reported biological activity data across studies?

Answer:

- Purity validation : Use HPLC (≥95% purity threshold) to exclude impurity-driven artifacts .

- Assay standardization : Adopt CLSI guidelines for antimicrobial testing to ensure reproducibility .

- Meta-analysis : Apply multivariate regression to identify confounding variables (e.g., solvent choice, cell line variability) .

Basic: What experimental approaches determine key physicochemical properties like solubility and logP?

Answer:

- Shake-flask method : Measure solubility in PBS (pH 7.4) or DMSO via UV-Vis spectrophotometry .

- logP determination : Reverse-phase HPLC with a C18 column correlates retention time to hydrophobicity .

- Thermal analysis : Differential scanning calorimetry (DSC) assesses melting points and polymorph stability .

Advanced: What strategies improve compound stability during biological testing?

Answer:

- Storage : Lyophilize samples and store at -20°C under argon to prevent oxidation .

- Buffering : Use non-aqueous solvents (e.g., DMSO) for stock solutions; avoid prolonged exposure to light .

- Stabilizers : Add antioxidants (e.g., BHT) to aqueous formulations to mitigate degradation .

Advanced: Which techniques elucidate the mechanism of action for this acetamide derivative?

Answer:

- Kinase profiling : Use radiometric assays (e.g., ³³P-ATP incorporation) to identify kinase inhibition .

- Cellular imaging : Fluorescent tagging (e.g., FITC conjugation) tracks subcellular localization in live cells .

- Proteomics : SILAC (stable isotope labeling) quantifies protein expression changes post-treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.